Fluoroglutamine (2S,4R) is a fluorinated analogue of glutamine, specifically designed for applications in positron emission tomography (PET) imaging. This compound plays a significant role in the diagnosis and monitoring of tumors, particularly those that exhibit increased reliance on glutamine metabolism. The compound is characterized by its unique stereochemistry, which is crucial for its biological activity and imaging properties.
Fluoroglutamine (2S,4R) is classified as a radiopharmaceutical, specifically a PET imaging agent. Its synthesis involves the incorporation of fluorine-18, a radioactive isotope, which enhances its utility in medical imaging. The compound is derived from glutamine, an amino acid that is vital for cellular metabolism and growth, particularly in cancer cells that exhibit altered metabolic pathways.
The synthesis of fluoroglutamine (2S,4R) has been optimized through various methods. One notable approach involves the Passerini three-component reaction, which allows for the efficient construction of all four stereoisomeric forms of 4-fluoroglutamines. This method utilizes a series of reactions to achieve high yields and optical purity of the desired product .
In automated synthesis, the GE TRACERlab FX-N Pro synthesizer has been employed to produce 18F-4-fluoroglutamine. This automated process significantly improves reproducibility and efficiency compared to manual methods. The synthesis typically includes steps such as azeotropic drying, nucleophilic fluorination, and purification via high-performance liquid chromatography (HPLC) .
Fluoroglutamine (2S,4R) possesses a specific molecular structure characterized by the presence of a fluorine atom at the fourth position of the glutamine backbone. The stereochemistry is defined by its (2S,4R) configuration, which is critical for its interaction with biological targets.
This structural configuration enables the compound to mimic glutamine closely while providing distinct properties due to the presence of fluorine.
Fluoroglutamine (2S,4R) participates in various chemical reactions that are essential for its functionality as an imaging agent. The primary reaction involves its incorporation into metabolic pathways where it can be utilized by cells as a substrate. Additionally, it can undergo hydrolysis to yield different products depending on the conditions.
Key reactions include:
These reactions are carefully controlled to ensure high yields and purity necessary for clinical applications.
The mechanism of action of fluoroglutamine (2S,4R) primarily revolves around its role as a metabolic tracer. Once administered, it mimics natural glutamine uptake by cells. Cancer cells often exhibit heightened levels of glutamine metabolism; thus, 18F-4-fluoroglutamine accumulates in these cells.
Upon uptake into the cell:
This process enables clinicians to assess tumor viability and metabolic activity non-invasively.
Fluoroglutamine (2S,4R) exhibits several important physical and chemical properties:
These properties are essential for ensuring effective use in clinical settings.
Fluoroglutamine (2S,4R) has several significant applications in scientific research and clinical practice:
Many aggressive malignancies exhibit metabolic reprogramming characterized by heightened dependence on exogenous glutamine, termed "glutamine addiction." This phenotype arises from tumor cells' increased utilization of glutamine for multiple biosynthetic and bioenergetic functions:
Tumors exhibiting this addiction include triple-negative breast cancer (TNBC), glioblastoma, non-small cell lung cancer (NSCLC), and multiple myeloma (MM). These cancers demonstrate significantly increased uptake of the glutamine analog PET tracer (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln), reflecting their reliance on glutamine transporters like ASCT2 (SLC1A5) [3] [5] [7].
The c-Myc oncogene is a master regulator driving glutamine addiction in cancer. It transcriptionally upregulates key genes involved in glutamine transport and metabolism:
Studies using the P493-6 Burkitt’s lymphoma model demonstrate this link:
Similarly, in hepatocellular carcinoma (HCC) models:
The Alanine-Serine-Cysteine Transporter 2 (ASCT2, SLC1A5) is the primary high-affinity sodium-dependent transporter responsible for glutamine uptake in many cancer cells. Its significance for [¹⁸F]FGln lies in:
Table 1: Correlation Between ASCT2 Expression and [¹⁸F]FGln Uptake in Xenograft Models
Tumor Model | Cell Line Origin | Relative ASCT2 Expression | [¹⁸F]FGln Uptake (%ID/cc ± SD) | Tumor/Muscle Ratio |
---|---|---|---|---|
COLO-205 | Colorectal Cancer | High | 6.51 ± 0.80* | High |
HCT-116 | Colorectal Cancer | Moderate | 3.83 ± 0.64* | Moderate |
H520 | Lung Squamous Cell | Low | 4.51 ± 1.18 | Low |
EGFR-mutant NSCLC | Lung Adenocarcinoma | High | Significantly Elevated | Tumor/Lung: 2.6† |
*Data from [5]; †Data from [5] on EGFR-mutant GEMM.
While glucose metabolism via the Warburg effect is a well-established hallmark, many tumors exhibit parallel or preferential utilization of glutamine. [¹⁸F]FGln PET provides a tool to visualize and quantify this aspect in vivo, revealing metabolic heterogeneity:
Table 2: Comparative Performance of [¹⁸F]FGln vs. Other PET Tracers in Preclinical Models
Tumor Type | Model | [¹⁸F]FGln Performance | [¹⁸F]FDG Performance | Other Tracer | Key Finding |
---|---|---|---|---|---|
Glioblastoma | BT4C (Rat orthotopic) | TBRmax: 1.99 ± 0.19 | TBRmax: 1.41 ± 0.11 | [¹¹C]Met TBRmax: 1.08 ± 0.08 | [¹⁸F]FGln > [¹⁸F]FDG > [¹¹C]Met for TBR [6] |
TNBC vs. ER+ BC | HCC1806 (TNBC) | ↑ T/B Ratio after GLSi (reflects ↑ Gln pool) | Not Reported | MRS (Gln pool) | T/B Ratio ↑ correlates with Gln pool size ↑ (R²=0.71) [3] |
HCC | MYC-driven | K₁ = 0.374 ± 0.133* | Not Reported | None | K₁ > MET-driven HCC (0.141 ± 0.058*) [2] |
Lung SCC (H520) | Xenograft | Uptake correlates with ASCT2 level | Uptake ≈ Muscle (No Correlation) | None | [¹⁸F]FGln specificity for ASCT2 vs. [¹⁸F]FDG [5] |
Multiple Myeloma | Vk*12598 syngeneic | Identifies spleen colonization | Identifies spleen colonization | None | Comparable detection to [¹⁸F]FDG [7] |
*K₁ = Influx Rate Constant (mL/cm³/min) |
CAS No.: 2697-85-0
CAS No.: 53938-08-2
CAS No.: 2764-91-2
CAS No.: